molecular formula C20H24O3 B123460 6-Oxo Norethindrone CAS No. 67696-78-0

6-Oxo Norethindrone

Cat. No. B123460
CAS RN: 67696-78-0
M. Wt: 312.4 g/mol
InChI Key: GFUSEGGPVQNTTK-WLCXVKOPSA-N
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Description

6-Oxo Norethindrone, also known as (17α)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione , is an impurity of Norethindrone . Norethindrone is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . It is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .


Molecular Structure Analysis

The molecular formula of 6-Oxo Norethindrone is C20H24O3 . The molecular weight is 312.4028 . For a more detailed molecular structure, you may refer to databases like PubChem .

Scientific Research Applications

Genotoxicity and DNA Damage

Norethindrone has been identified as potentially genotoxic, indicating a likelihood of causing mutations in DNA. A study utilized a p53-reporter assay and the detection of phosphorylated H2AX to demonstrate that norethindrone specifically activated p53 and phosphorylated H2AX, markers of DNA damage, particularly double-strand breaks (DSBs). However, the relevance of these findings to human exposure at therapeutic doses remains to be determined (Gallmeier et al., 2005).

Environmental Impact on Aquatic Organisms

The presence of Norethindrone in water environments has raised concerns about its impact on aquatic life. Studies have shown that Norethindrone can significantly influence the growth, sex differentiation, gonad histology, and transcriptional expression profiles of genes related to the hypothalamic‐pituitary‐gonadal (HPG) axis in aquatic organisms like marine medaka and fathead minnows. These effects include altering sex ratios, affecting gonadal maturation, and altering gene expression related to reproductive processes (Dong et al., 2022), (Paulos et al., 2010).

Analytical Techniques for Norethindrone Detection

Advancements in analytical techniques have led to the development and validation of methods like the reversed phase-high performance liquid chromatographic method for determining norethindrone in dissolution media. This method has been applied to study norethindrone release from nanoparticulate liquid medicated formulations (LMF), offering a straightforward, accurate, and specific approach for assessing norethindrone in various media (Aster et al., 2022), (Al-Nimry et al., 2019).

Mechanism of Action

While the specific mechanism of action for 6-Oxo Norethindrone is not provided, Norethindrone, the parent compound, exerts its effects on target cells via binding to progesterone receptors that result in downstream changes to target genes . It is used for birth control to prevent pregnancy .

Safety and Hazards

The safety data sheet for Norethindrone indicates that it is suspected of causing cancer and may damage fertility . It may also harm breast-fed children . It is advised to use personal protective equipment as required and to avoid contact during pregnancy and while nursing .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSEGGPVQNTTK-WLCXVKOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550661
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo Norethindrone

CAS RN

67696-78-0
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Norethindrone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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